2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide
CAS No.:
Cat. No.: VC20198851
Molecular Formula: C27H25N3O5
Molecular Weight: 471.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C27H25N3O5 |
|---|---|
| Molecular Weight | 471.5 g/mol |
| IUPAC Name | 2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(2-phenylethyl)acetamide |
| Standard InChI | InChI=1S/C27H25N3O5/c1-34-21-13-12-19-23(24(21)35-2)27(33)30-20-11-7-6-10-18(20)26(32)29(25(19)30)16-22(31)28-15-14-17-8-4-3-5-9-17/h3-13,25H,14-16H2,1-2H3,(H,28,31) |
| Standard InChI Key | KMNIKWKTXWXULK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NCCC5=CC=CC=C5)OC |
Introduction
The compound 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2-phenylethyl)acetamide is a complex organic molecule belonging to the class of isoindoloquinazoline derivatives. These compounds are of significant interest due to their structural complexity and potential applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic drugs.
Chemical Characteristics
| Property | Details |
|---|---|
| Molecular Formula | C24H23N3O5 |
| Molecular Weight | 433.46 g/mol |
| Structure | Contains an isoindoloquinazoline core with dimethoxy and acetamide groups. |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
| LogP (Partition Coefficient) | ~2.4 (moderate lipophilicity) |
This compound features a rigid polycyclic aromatic system with functional groups that contribute to its chemical reactivity and biological activity.
Synthesis and Derivation
The synthesis of isoindoloquinazoline derivatives typically involves multi-step organic reactions, including cyclization and functional group modifications. While specific synthetic routes for this compound were not detailed in the provided sources, similar molecules are often prepared using the following steps:
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Formation of the Isoindoloquinazoline Core: This involves condensation reactions between anthranilic acid derivatives and aldehydes or ketones.
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Functionalization: The addition of dimethoxy groups and acetamide side chains is achieved through electrophilic substitution or amidation reactions.
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Final Coupling: The phenylethyl group is introduced via nucleophilic substitution or reductive amination.
Biological Activity
Isoindoloquinazoline derivatives are known for their pharmacological properties, including:
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Anticancer Activity: Many compounds in this class exhibit cytotoxic effects against various cancer cell lines by inhibiting DNA replication or inducing apoptosis.
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Enzyme Inhibition: Some derivatives act as inhibitors of enzymes like topoisomerase or kinases.
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Potential as Drug Leads: Their structural diversity makes them attractive scaffolds for drug discovery.
Although specific biological data for this compound were unavailable, structurally related molecules have demonstrated promising activity in preclinical studies.
Related Compounds
Several analogs of this compound have been identified with variations in their side chains or substituents:
These analogs exhibit varying physicochemical properties and biological activities based on their substituents.
Future Research Directions
Given its structural features and potential biological activities:
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Pharmacological Evaluation: Further studies are needed to assess its cytotoxicity against cancer cell lines and its mechanism of action.
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Derivatization: Modifications to enhance solubility or target specificity could improve its drug-like properties.
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In Silico Studies: Computational modeling can predict binding affinities to biological targets such as enzymes or receptors.
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